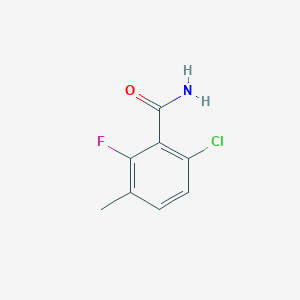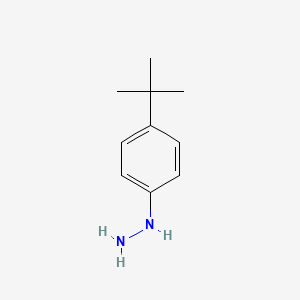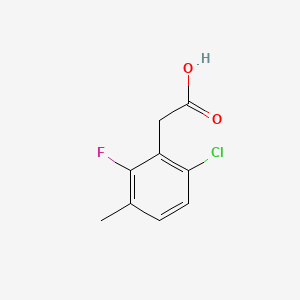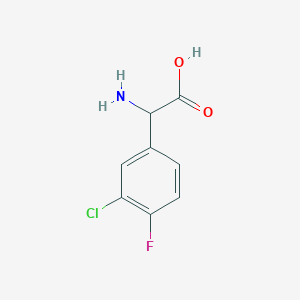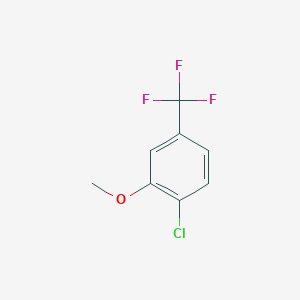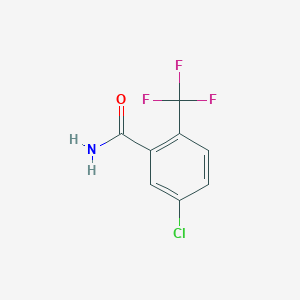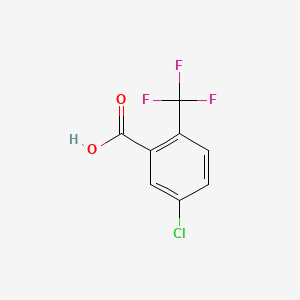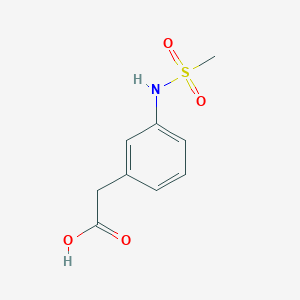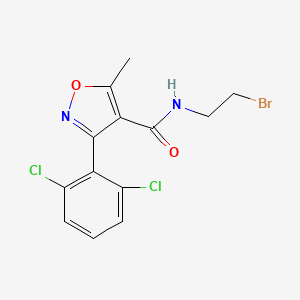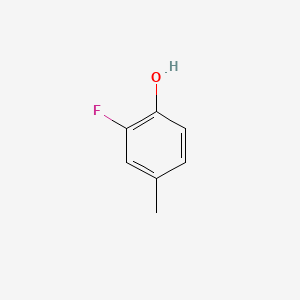
2-Fluoro-4-methylphenol
概要
説明
2-Fluoro-4-methylphenol is a chemical compound with the empirical formula C7H7FO . It has a molecular weight of 126.13 . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a fluorine atom and a methyl group attached to the benzene ring . The SMILES string representation of the molecule isCc1ccc(O)c(F)c1 .
科学的研究の応用
2-Fluoro-4-methylphenol has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a solvent for chromatography, and as a catalyst for the synthesis of other chemicals. It has also been used to study the structure and properties of organic compounds. In addition, this compound has been used to study the effects of fluorine on the behavior of organic molecules.
作用機序
The mechanism of action of 2-Fluoro-4-methylphenol is not fully understood, but it is believed to be related to its high polarity and reactivity. It is thought that the presence of the fluorine atom increases the reactivity of the molecule, making it more likely to form chemical bonds with other molecules. This increased reactivity makes it useful in organic synthesis and other scientific research applications.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could have implications for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin, a pigment that gives skin its color.
実験室実験の利点と制限
2-Fluoro-4-methylphenol has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and highly soluble in water and organic solvents. It is also stable in air and has a low melting and boiling point. On the other hand, this compound is highly reactive, so it is important to control the temperature of the reaction to prevent the formation of unwanted byproducts.
将来の方向性
In the future, 2-Fluoro-4-methylphenol may be used to develop new drugs and treatments for neurological disorders. It may also be used to study the effects of fluorine on the behavior of organic molecules. Additionally, this compound may be used to develop new catalysts for organic synthesis and new solvents for chromatography. Finally, it may be used to study the structure and properties of organic compounds.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKISRFVKIOBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380969 | |
| Record name | 2-Fluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
452-81-3 | |
| Record name | 2-Fluoro-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 452-81-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-fluoro-4-methylphenol used to detect Clostridium difficile infections?
A1: This method exploits the activity of p-hydroxyphenylacetate decarboxylase, an enzyme produced by C. difficile []. this compound isn't naturally produced by the bacteria, but it serves as a detectable marker in the assay. When the enzyme substrate is present, C. difficile will metabolize it, releasing this compound as a byproduct. This volatile organic compound (VOC) is then detected using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) []. Essentially, the presence of this compound in the sample headspace indicates the presence of active C. difficile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



